![molecular formula C13H13ClF3N5O3 B2922109 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide CAS No. 338410-28-9](/img/structure/B2922109.png)
5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide
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Overview
Description
5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H13ClF3N5O3 and its molecular weight is 379.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds are central to the development of new pharmaceuticals, materials, and industrial chemicals. Research efforts have focused on synthesizing novel heterocyclic compounds with potential biological activities. For example, studies have explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines as anti-inflammatory and analgesic agents, highlighting the importance of heterocyclic chemistry in medicinal research (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of newly synthesized heterocyclic compounds are of significant interest. Research includes the development of 1,2,4-triazole derivatives with notable antimicrobial properties (Bektaş et al., 2007), and the exploration of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives showing remarkable antiavian influenza virus activity (Hebishy et al., 2020).
Synthesis Techniques and Methodologies
Advanced synthesis techniques and methodologies have been developed to create these complex molecules. For instance, the reaction of enaminones with aminoheterocycles has been explored as a route to azolopyrimidines, azolopyridines, and quinolines, demonstrating the versatility of heterocyclic compounds in chemical synthesis (Almazroa et al., 2004).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in active agrochemical and pharmaceutical ingredients . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (151±01 g/cm3), boiling point (108-110 °C), and vapor pressure (00218mmHg at 25°C), may influence its pharmacokinetic properties .
Result of Action
Given its use in the agrochemical and pharmaceutical industries, it can be inferred that the compound likely has significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
properties
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-[(E)-methoxyiminomethyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5O3/c1-24-21-6-20-12(23)10-3-8(25-22-10)5-19-11-9(14)2-7(4-18-11)13(15,16)17/h2,4,6,8H,3,5H2,1H3,(H,18,19)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOANFHWAGWBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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